![molecular formula C17H15N3OS2 B238559 N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been thoroughly studied.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been extensively studied for its potential applications in various fields. In the field of medicine, N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been investigated for its anti-inflammatory and anti-cancer properties. N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its anti-inflammatory properties have been demonstrated in animal models. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea involves the inhibition of various enzymes and signaling pathways. N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been shown to have various biochemical and physiological effects. In animal models, N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been shown to reduce inflammation and oxidative stress. N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has also been shown to improve cognitive function and reduce the formation of amyloid plaques in the brain. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been shown to reduce the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has several advantages and limitations for lab experiments. One advantage is that N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea is a relatively stable compound that can be easily synthesized and purified. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been extensively studied, and its mechanism of action is well understood. However, one limitation is that N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea can be toxic at high concentrations, and its effects on human health are not well understood. Therefore, caution should be taken when working with N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea. One direction is to investigate the potential applications of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the potential applications of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea in the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea and its effects on human health.
Métodos De Síntesis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea can be synthesized through various methods, including the reaction of 2-aminobenzothiazole with propionyl chloride followed by reaction with thiourea in the presence of a base. Another method involves the reaction of 2-aminobenzothiazole with propionyl isothiocyanate followed by reaction with ammonia. The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been reported in several scientific publications, and the purity of the compound can be confirmed through various analytical techniques.
Propiedades
Nombre del producto |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea |
|---|---|
Fórmula molecular |
C17H15N3OS2 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H15N3OS2/c1-2-15(21)20-17(22)18-12-9-7-11(8-10-12)16-19-13-5-3-4-6-14(13)23-16/h3-10H,2H2,1H3,(H2,18,20,21,22) |
Clave InChI |
JWCWFMIDUMLHSY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
SMILES canónico |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
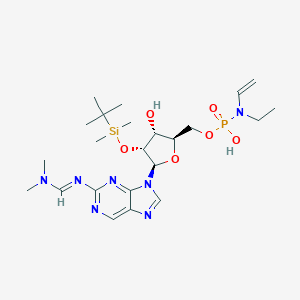
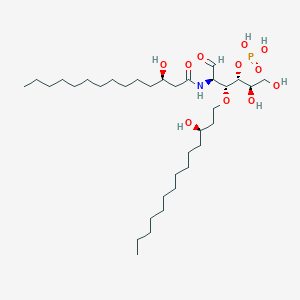
![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)
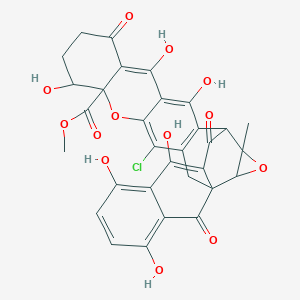
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)


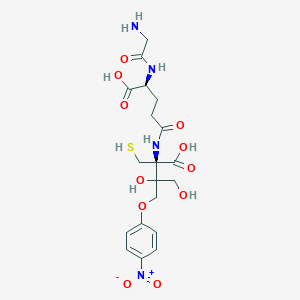
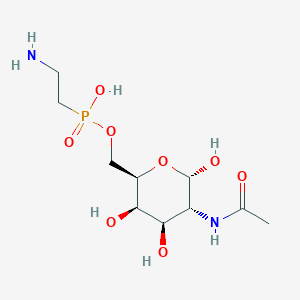
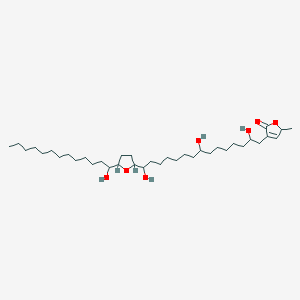

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)